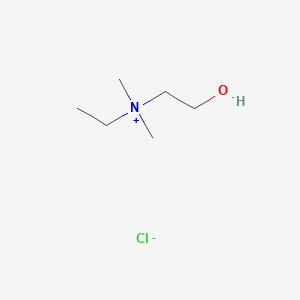

Ethyl(2-hydroxyethyl)dimethylammonium chloride

Description

Ethyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound characterized by an ethyl group, a 2-hydroxyethyl group, and two methyl groups attached to a central nitrogen atom, with a chloride counterion. It is primarily recognized for its pharmacological applications, particularly as a neuromuscular blocking agent. For example, its derivative, suxethonium chloride (this compound succinate), is used in anesthesia due to its rapid onset and short duration of action (2–4 minutes), approximately half the potency of suxamethonium chloride .

Properties

IUPAC Name |

ethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.ClH/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMAUGSVBCBNBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940779 | |

| Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-34-3 | |

| Record name | Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl(2-hydroxyethyl)dimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(2-hydroxyethyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternization of Tertiary Amines

The most common synthetic pathway involves the quaternization of dimethyl(2-hydroxyethyl)amine with ethyl chloride. This method leverages the nucleophilic substitution mechanism, where the tertiary amine reacts with an alkyl halide to form the quaternary ammonium salt. The reaction proceeds as follows:

Key considerations include maintaining anhydrous conditions to prevent hydrolysis of the alkyl halide and using stoichiometric equivalents to minimize byproducts. Industrial protocols often employ a 5–10% molar excess of ethyl chloride to drive the reaction to completion, achieving yields of 82–88% after purification.

Alkylation of Dimethylamine with 2-Chloroethanol

An alternative route involves the stepwise alkylation of dimethylamine. First, dimethylamine reacts with 2-chloroethanol under alkaline conditions to form dimethyl(2-hydroxyethyl)amine:

This intermediate is subsequently quaternized with ethyl chloride as described in Section 1.1. The two-step process offers modularity but requires careful pH control (7–9) during the initial alkylation to avoid decomposition of 2-chloroethanol.

Reaction Conditions and Optimization

Temperature and Solvent Systems

Quaternization reactions are exothermic, necessitating temperature control between 60–80°C to prevent thermal degradation. Polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures (50:50 v/v) enhance reaction rates by stabilizing ionic intermediates. For example, ethanol-water systems reduce viscosity, facilitating mixing and heat dissipation.

Catalysis and Reaction Kinetics

While quaternization typically proceeds without catalysts, phase-transfer agents like tetrabutylammonium bromide (TBAB) accelerate reactions in biphasic systems. Kinetic studies reveal a second-order dependence on reactant concentrations, with activation energies ranging from 45–60 kJ/mol depending on the solvent.

Industrial Production Methods

Batch Reactor Design

Large-scale synthesis employs jacketed stainless steel reactors equipped with reflux condensers and precision dosing systems. A typical protocol involves:

-

Charging dimethyl(2-hydroxyethyl)amine and solvent into the reactor.

-

Gradually adding ethyl chloride at 60°C over 2–3 hours.

-

Maintaining the mixture at 70°C for 4–6 hours.

-

Cooling to 25°C and filtering precipitated salts.

Batch processes achieve throughputs of 500–1,000 kg/day with product purity ≥95%.

Continuous Flow Systems

Recent advancements utilize microreactor technology to improve heat transfer and reduce reaction times. Ethyl chloride and the amine solution are pumped through a temperature-controlled reactor (residence time: 10–15 minutes), yielding 89–92% product with 99% selectivity.

Purification Techniques

Crystallization

The crude product is purified via recrystallization from ethanol-diethyl ether (3:1 v/v). Slow cooling (1°C/min) to 0°C yields needle-like crystals with 98–99% purity. Residual solvents are removed under reduced pressure (20 mmHg, 40°C).

Ion-Exchange Chromatography

For high-purity applications (>99.5%), the compound is passed through a strong anion-exchange resin (e.g., Amberlite IRA-400) to remove chloride counterions. Elution with 0.1 M HCl regenerates the ammonium salt, which is lyophilized to obtain a hygroscopic powder.

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Batch Quaternization | 85–88 | 95–97 | 6–8 | High |

| Continuous Flow | 89–92 | 99 | 0.25 | Moderate |

| Two-Step Alkylation | 78–82 | 90–93 | 12–14 | Low |

Continuous flow systems outperform batch reactors in efficiency but require higher capital investment. The two-step alkylation method, while modular, suffers from lower yields due to intermediate purification losses.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as Hofmann elimination or over-alkylation, are minimized by:

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl(2-hydroxyethyl)dimethylamine and sodium chloride.

Scientific Research Applications

Biological Research

- Choline Metabolism : Ethyl(2-hydroxyethyl)dimethylammonium chloride serves as a model compound for studying choline metabolism and its interrelationships with methionine metabolism. It acts as a methyl donor in metabolic processes, which is crucial for synthesizing phospholipids and neurotransmitters .

- Cell Membrane Studies : Its role in enhancing electrical conductivity across cell membranes makes it valuable for electrochemical impedance spectroscopy. This application is significant in understanding cell membrane dynamics and transport mechanisms .

Surfactant Studies

- Surface Activity : The compound exhibits surfactant properties that are beneficial for studying surface tension dynamics. Research indicates that the surface activity increases with the number of hydroxyethyl groups present, making it a subject of interest in the development of new surfactants .

Enzyme Inhibition Studies

- This compound can inhibit certain enzyme activities by forming complexes with enzymes, thus serving as a useful tool in enzymology to explore reaction mechanisms and enzyme kinetics .

Animal Feed Additive

- The compound is recognized as a water-soluble B-vitamin essential for promoting growth in poultry. It aids in fat transport and metabolism while protecting cell membrane structures, thereby enhancing overall health and productivity in chickens .

Soil Amendments

- This compound is also utilized as a soil amendment to improve nutrient uptake and enhance soil health. Its ability to form deep eutectic solvents with other compounds increases its efficacy as an agricultural additive .

Chemical Manufacturing

- The compound is employed as an intermediate in the synthesis of various chemicals, including surfactants and other quaternary ammonium compounds. Its role as a processing aid in petroleum production highlights its versatility in industrial applications .

Cleaning Products

- This compound is incorporated into cleaning products due to its surfactant properties, which enhance cleaning efficiency by reducing surface tension and improving wetting properties .

Water Treatment

- Its application extends to water treatment processes where it functions as a pH regulator and stabilizing agent, contributing to the effective management of water quality .

Case Study 1: Poultry Growth Enhancement

A study demonstrated that the addition of this compound to poultry feed resulted in significant improvements in growth rates and egg production. Chickens receiving this additive showed enhanced fat metabolism, leading to healthier liver function and increased hatchability rates.

Case Study 2: Surfactant Performance

Research comparing various quaternary ammonium surfactants revealed that this compound exhibited superior surface activity compared to traditional surfactants. This enhanced performance was attributed to its unique chemical structure, which allows better interaction with hydrophobic surfaces.

Mechanism of Action

The mechanism of action of ethyl(2-hydroxyethyl)dimethylammonium chloride involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as a disinfectant and antimicrobial agent. The compound can also interact with proteins, altering their structure and function, which contributes to its antistatic and emulsifying properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-hydroxyethyl)dimethylammonium Chloride

Structure : Replaces the ethyl group with a second hydroxyethyl group.

Properties :

- CAS RN : 38402-02-7 .

- Applications : Cationic surfactant in detergents and cosmetics .

- Key Differences: The dual hydroxyethyl groups enhance hydrophilicity, making it more water-soluble than the ethyl-substituted analog.

Hexadecyl(2-hydroxyethyl)dimethylammonium Chloride

Structure : Substitutes the ethyl group with a hexadecyl (C16) chain.

Properties :

- CAS RN : 24625-03-4 .

- Applications : Surfactant and antistatic agent in cosmetics .

- Key Differences : The long hydrophobic alkyl chain increases micelle-forming efficiency and reduces critical micelle concentration (CMC). However, it may exhibit higher toxicity and environmental persistence compared to shorter-chain analogs .

N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium Chloride (HEDMOAC)

Structure : Features an octyl (C8) chain instead of ethyl.

Properties :

- Applications : Studied for biomembrane interactions via molecular dynamics.

- Key Differences : The C8 chain provides moderate hydrophobicity, balancing surfactant efficiency and biodegradability. Ethyl(2-hydroxyethyl)dimethylammonium chloride’s shorter ethyl group likely reduces lipid bilayer disruption, making it less potent as a membrane-active agent .

Hydroxycetyl Hydroxyethyl Dimonium Chloride

Structure : Contains a hydroxyhexadecyl group (C16 with a hydroxyl substituent).

Properties :

- CAS RN : 84643-53-8 .

- Applications : Antistatic agent in cosmetics.

- Key Differences : The hydroxylated alkyl chain enhances biodegradability and water solubility compared to purely hydrophobic chains. This modification may reduce skin irritation, a common issue with long-chain quaternary ammonium surfactants .

Edrophonium Chloride

Structure : Substitutes the ethyl group with a m-hydroxyphenyl aromatic ring.

Properties :

- CAS RN : 116-38-1 .

- Applications: Cholinesterase inhibitor for diagnosing myasthenia gravis.

- Key Differences : The aromatic group introduces π-π interactions, enhancing binding to enzymatic active sites. This contrasts with the aliphatic ethyl group in the target compound, which prioritizes rapid dissociation in neuromuscular applications .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Key Insights

Chain Length vs. Function :

- Shorter alkyl groups (e.g., ethyl) favor pharmacological applications due to rapid metabolism, while longer chains (e.g., C16) enhance surfactant efficiency but increase environmental persistence .

Hydroxyl Group Impact :

- Hydroxyethyl or hydroxylated alkyl groups improve water solubility and biodegradability, critical for eco-friendly formulations .

Toxicity Trade-offs :

- This compound’s medical use necessitates controlled toxicity, whereas cosmetic surfactants prioritize low irritation .

Biological Activity

Ethyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The presence of both ethyl and hydroxyethyl groups enhances its hydrophilicity, making it effective in various aqueous environments.

Antimicrobial Activity

The primary area of research surrounding this compound is its antimicrobial properties. It has been shown to exhibit significant activity against a range of microorganisms, including bacteria and fungi.

Antibacterial Activity

Research indicates that quaternary ammonium compounds (QACs), including this compound, possess broad-spectrum antibacterial properties. A study demonstrated that QACs can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 0.5 to 4 mg/mL, indicating potent antibacterial effects.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

Antifungal Activity

In addition to its antibacterial properties, this compound has been studied for its antifungal effects, particularly against Candida species. The compound demonstrated fungicidal activity with MIC values ranging from 6.25 to 100 mg/mL against various Candida strains.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 25 |

| Candida krusei | 50 |

| Candida glabrata | 12.5 |

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial membrane, leading to increased permeability and eventual cell lysis.

Case Studies

- Case Study on Wound Infections : A clinical trial involving patients with infected wounds treated with a topical formulation containing this compound showed a significant reduction in bacterial load compared to standard treatments. The study reported a decrease in infection rates by over 50% within two weeks of treatment.

- Biofilm Disruption : Another study investigated the efficacy of this compound in disrupting biofilms formed by Staphylococcus epidermidis. Results indicated that the compound could effectively reduce biofilm biomass by more than 70% at sub-MIC concentrations, suggesting potential applications in preventing device-related infections.

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are crucial for any therapeutic use. Studies have indicated that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations, but further research is necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl(2-hydroxyethyl)dimethylammonium chloride, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via quaternization reactions, where tertiary amines react with alkyl halides or epoxides. For example, reacting dimethylamine with 2-chloroethanol under controlled pH (7–9) and temperature (60–80°C) yields the product. Purity is validated using argentometric titration (≥98% purity) and spectroscopic methods (e.g., ¹H NMR for structural confirmation). Non-aqueous titration and HPLC are recommended for quantification .

Q. How can researchers characterize the critical micelle concentration (CMC) of this compound in aqueous solutions?

- Methodological Answer : Conduct conductivity measurements across a concentration gradient to identify inflection points corresponding to CMC. Compare results with structurally similar surfactants like hexadecyl(2-hydroxyethyl)dimethylammonium chloride (CMC ~0.1–1 mM). Surface tension measurements via pendant drop tensiometry can complement conductivity data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Store in airtight containers at room temperature. In case of exposure, rinse affected areas with water for 15 minutes and consult medical assistance. Monitor pH stability during experiments to prevent decomposition .

Advanced Research Questions

Q. How does the surfactant efficacy of this compound vary with structural analogs in mixed micelle systems?

- Methodological Answer : Compare interfacial tension reduction using the Du Noüy ring method. For mixed systems with nonionic surfactants (e.g., polysorbates), phase diagrams can identify synergistic effects. Structural analogs like cetyldimethylammonium chloride show higher hydrophobicity, reducing CMC by 50% compared to hydroxyethyl variants .

Q. What experimental approaches resolve contradictions in thermal stability data for this compound-based polymers?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition pathways. For copolymer systems (e.g., with divinylbenzene), crosslinking density measured via swelling ratios inversely correlates with thermal degradation rates. Discrepancies in literature may arise from varying humidity levels during testing .

Q. How can researchers optimize drug release kinetics from this compound-containing polymer films?

- Methodological Answer : Incorporate the compound into copolymer matrices (e.g., with 2-hydroxyethyl acrylate) and study drug desorption via UV-Vis spectroscopy. Adjust the molar ratio of ionic monomers to control swelling behavior. For nitrofurale-loaded films, a 60% drug release over 5 hours was achieved by balancing hydrophilic/hydrophobic interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound in polar solvents?

- Resolution : Solubility discrepancies arise from hydration effects and counterion interactions. In anhydrous ethanol, solubility is limited (<10 mg/mL), but in aqueous ethanol (50% v/v), it increases to >100 mg/mL. Confirm solvent purity and humidity levels during testing, as hygroscopicity impacts dissolution .

Applications in Advanced Material Science

Q. What role does this compound play in stabilizing perovskite films for photovoltaics?

- Methodological Answer : While dimethylammonium chloride is used to reduce defects in perovskite films, hydroxyethyl variants may enhance moisture resistance due to hydrogen bonding. Test stability under accelerated aging (65°C, 1-sun illumination) and compare defect density via photoluminescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.